Navigating the Synthesis and Application of Propan-2-yl 2-(methylamino)propanoate: A Technical Guide
Navigating the Synthesis and Application of Propan-2-yl 2-(methylamino)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Propan-2-yl 2-(methylamino)propanoate, a versatile amino acid ester with significant potential in pharmaceutical and chemical research. This document will delve into the compound's chemical identity, synthesis protocols, analytical methodologies, and key applications, with a focus on providing actionable insights for laboratory and development settings.
Chemical Identity and Properties
Propan-2-yl 2-(methylamino)propanoate, an ester of N-methylalanine, is a chiral molecule that holds interest as a building block in organic synthesis, particularly for the development of novel therapeutic agents. The unique structural combination of a secondary amine and an isopropyl ester moiety imparts specific physicochemical properties that can be leveraged in drug design.
A critical point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While some commercial suppliers have assigned it CAS No. 67309-79-9 , this designation is not consistently mirrored across major chemical databases. Researchers are strongly advised to verify the identity of this compound through analytical means rather than relying solely on the provided CAS number. The structural representation should be considered the definitive identifier.
Table 1: Physicochemical Properties of Propan-2-yl 2-(methylamino)propanoate
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| IUPAC Name | propan-2-yl 2-(methylamino)propanoate | PubChem[1] |
| SMILES | CC(C)OC(=O)C(C)NC | PubChem[1] |
| InChI Key | AHZBIPPXGFSEJH-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Purification
The synthesis of Propan-2-yl 2-(methylamino)propanoate can be achieved through several established organic chemistry routes. The choice of a specific synthetic pathway will depend on factors such as starting material availability, desired scale, and required purity. A common and effective method is the esterification of N-methylalanine.
Fischer Esterification of N-Methylalanine
This protocol outlines a standard Fischer esterification reaction, a widely used method for the synthesis of esters from carboxylic acids and alcohols.
Experimental Protocol: Synthesis of Propan-2-yl 2-(methylamino)propanoate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylalanine (1 equivalent).
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Solvent and Catalyst: Suspend the N-methylalanine in propan-2-ol, which acts as both the solvent and the reagent. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure Propan-2-yl 2-(methylamino)propanoate.
Caption: Fischer Esterification Workflow.
Analytical Characterization
To ensure the identity and purity of synthesized Propan-2-yl 2-(methylamino)propanoate, a suite of analytical techniques should be employed. Given the compound's structure, a combination of chromatographic and spectroscopic methods is recommended.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the isopropyl, methyl, and methine protons. |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbon, ester carbon, and various alkyl carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight. |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for the C=O (ester) and N-H (secondary amine) groups. |
| Chiral HPLC | Enantiomeric purity determination | Separation of enantiomers if a chiral synthesis or resolution was performed. |
Due to the reactive nature of the amino group, derivatization may sometimes be employed to improve chromatographic separation or detection sensitivity, particularly for trace-level analysis.[2]
Applications in Drug Development and Research
Amino acid esters like Propan-2-yl 2-(methylamino)propanoate are valuable intermediates in the synthesis of more complex molecules, including peptidomimetics and small molecule drugs.
Prodrug Design
The ester moiety can serve as a prodrug linker, designed to be cleaved in vivo by esterases to release an active pharmaceutical ingredient (API). This approach can be used to enhance the bioavailability of a parent drug by increasing its lipophilicity and membrane permeability.[3][4] The rate of hydrolysis of the isopropyl ester can be modulated to control the release kinetics of the active drug.
Caption: Prodrug Activation Mechanism.
Chiral Building Block
As a chiral molecule, Propan-2-yl 2-(methylamino)propanoate can be used in stereoselective syntheses. The stereochemistry at the alpha-carbon is often crucial for the pharmacological activity of the final drug product.[5] Its use as a starting material allows for the introduction of a specific stereocenter early in a synthetic sequence.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling Propan-2-yl 2-(methylamino)propanoate. While a specific safety data sheet (SDS) for this exact compound is not widely available, general guidelines for similar amino acid esters should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][8]
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[7][8]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7] The compound may be hygroscopic.[7]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Propan-2-yl 2-(methylamino)propanoate is a valuable chemical entity for researchers and drug development professionals. Its utility as a synthetic intermediate, particularly in the construction of chiral molecules and in prodrug design, underscores its importance. While the ambiguity surrounding its CAS number necessitates careful analytical verification, the synthetic and analytical protocols outlined in this guide provide a solid foundation for its effective use in the laboratory. Adherence to proper safety and handling procedures is paramount to ensure the well-being of laboratory personnel.
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